

# Spectral Analysis of Bis(p-aminophenoxy)dimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: *Bis(p-aminophenoxy)dimethylsilane*

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This technical guide provides a comprehensive overview of the spectral data for **Bis(p-aminophenoxy)dimethylsilane**, a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral properties, along with standardized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

## Chemical Structure and Properties

IUPAC Name: 4,4'-[(Dimethylsilylene)bis(oxy)]dianiline[1] Molecular Formula: C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>Si[1]

Molecular Weight: 274.39 g/mol [1] CAS Number: 1223-16-1[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Bis(p-aminophenoxy)dimethylsilane**. Below are the summarized <sup>1</sup>H and <sup>13</sup>C NMR spectral data.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.0	Singlet	6H	Si-CH <sub>3</sub>
6.8 - 8.3	Multiplet	8H	Aromatic Protons
~ 3.4 (broad)	Singlet	4H	-NH <sub>2</sub>

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The broadness of the amine proton signal is due to hydrogen bonding and exchange.

## <sup>13</sup>C NMR Spectral Data

Detailed experimental <sup>13</sup>C NMR data for **Bis(p-aminophenoxy)dimethylsilane** is not extensively reported in the available literature. However, based on the chemical structure, the following chemical shift ranges can be anticipated:

Chemical Shift (ppm)	Assignment
~ 0	Si-CH <sub>3</sub>
115 - 125	Aromatic CH ortho to -O-Si
118 - 128	Aromatic CH ortho to -NH <sub>2</sub>
140 - 150	Aromatic C bearing -NH <sub>2</sub>
150 - 160	Aromatic C bearing -O-Si

## Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of **Bis(p-aminophenoxy)dimethylsilane** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

- Ensure the sample is free of particulate matter.

#### Instrument Parameters ( $^1\text{H}$ NMR):

- Spectrometer: 400 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

#### Instrument Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: 100 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled experiment
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in **Bis(p-aminophenoxy)dimethylsilane**. The key vibrational frequencies are summarized below.

## FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine)
3050 - 3000	Medium	C-H stretching (aromatic)
2960 - 2850	Medium	C-H stretching (aliphatic, Si-CH <sub>3</sub> )
1600 - 1450	Strong	C=C stretching (aromatic ring)
1260 - 1200	Strong	Si-CH <sub>3</sub> bending[3]
1100 - 1000	Strong	Si-O-C stretching (asymmetric)
950 - 900	Strong	Si-O-Ph stretching[3]

## Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **Bis(p-aminophenoxy)dimethylsilane** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Transfer the mixture to a pellet press.
- Apply pressure to form a transparent or translucent pellet.

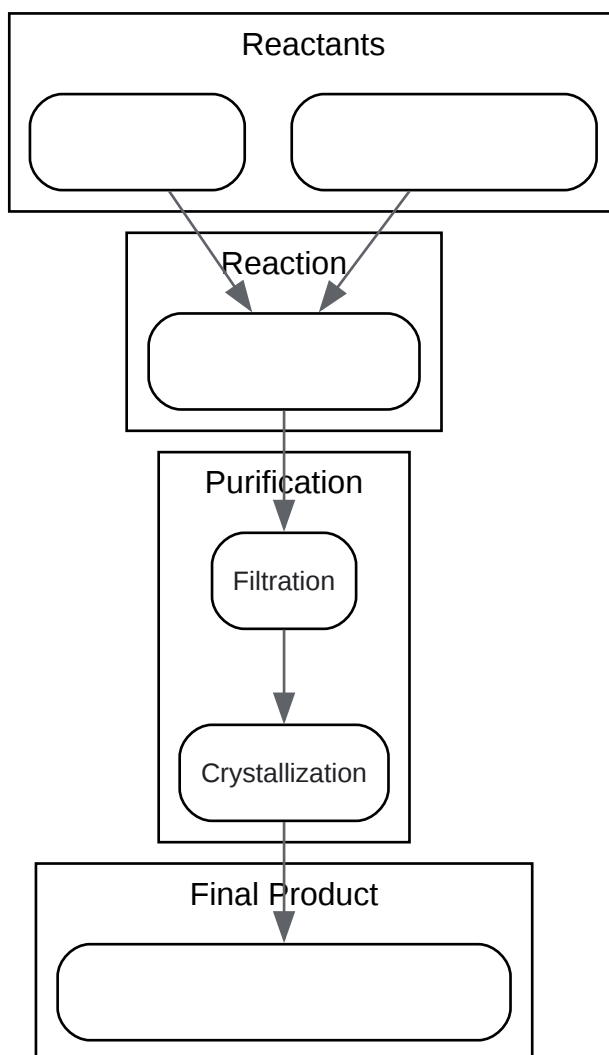
Instrument Parameters:

- Spectrometer: FT-IR spectrometer equipped with a DTGS detector
- Spectral Range: 4000 - 400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16-32
- Background: A spectrum of the pure KBr pellet or ambient air should be collected as a background.

## Synthesis Workflow

The synthesis of **Bis(p-aminophenoxy)dimethylsilane** typically involves the reaction of p-aminophenol with dimethyldichlorosilane.[4] The general workflow for this synthesis is illustrated below.

Synthesis of Bis(p-aminophenoxy)dimethylsilane



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Caption: A simplified workflow for the synthesis of **Bis(p-aminophenoxy)dimethylsilane**.

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## References

- 1. Bis(p-aminophenoxy)dimethylsilane | C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
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